Welcome to the BenchChem Online Store!
molecular formula C12H13NO2 B8335082 N,N-dimethyl-1-oxo-4-indanecarboxamide

N,N-dimethyl-1-oxo-4-indanecarboxamide

Cat. No. B8335082
M. Wt: 203.24 g/mol
InChI Key: UUACYFYVIKZYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07468371B2

Procedure details

To a solution of Example 5 (300 mg, 1.70 mmol) in N,N-dimethylformamide (3 mL) was added dimethyl amine hydrochloride (139 mg, 1.70 mmol), 1-hydroxybenzotriazole hydrate (253 mg, 1.87 mmol), triethylamine (0.48 mL, 3.4 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (358 mg, 1.87 mmol). The reaction mixture was stirred at room temperature overnight, quenched by addition of saturated aqueous sodium bicarbonate, and extracted with ethyl acetate. The combined organic extracts were dried (Na2SO4), filtered, and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel using dichloromethane/methanol (20:1) as the mobile phase to provide the desired product. MS (APCI): m/z 204 (M+H)+.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
139 mg
Type
reactant
Reaction Step One
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step One
Quantity
358 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([C:11]([OH:13])=O)[C:5]=2[CH2:4][CH2:3]1.Cl.[CH3:15][NH:16][CH3:17].O.ON1C2C=CC=CC=2N=N1.C(N(CC)CC)C.Cl.CN(C)CCCN=C=NCC>CN(C)C=O>[CH3:15][N:16]([CH3:17])[C:11]([C:6]1[C:5]2[CH2:4][CH2:3][C:2](=[O:1])[C:10]=2[CH:9]=[CH:8][CH:7]=1)=[O:13] |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
O=C1CCC=2C(=CC=CC12)C(=O)O
Name
Quantity
139 mg
Type
reactant
Smiles
Cl.CNC
Name
Quantity
253 mg
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
0.48 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
358 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by addition of saturated aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(C(=O)C=1C=2CCC(C2C=CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.